molecular formula C11H23N5O2 B13274522 tert-Butyl N-[1-(N-aminocarbamimidoyl)piperidin-4-yl]carbamate

tert-Butyl N-[1-(N-aminocarbamimidoyl)piperidin-4-yl]carbamate

Cat. No.: B13274522
M. Wt: 257.33 g/mol
InChI Key: PVAWBVCCWGOYGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[1-(N-aminocarbamimidoyl)piperidin-4-yl]carbamate is a chemical compound with the molecular formula C11H22N4O2. It is a derivative of piperidine and carbamate, and it is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[1-(N-aminocarbamimidoyl)piperidin-4-yl]carbamate typically involves the reaction of piperidine derivatives with tert-butyl carbamateThe reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[1-(N-aminocarbamimidoyl)piperidin-4-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted piperidine derivatives .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl N-[1-(N-aminocarbamimidoyl)piperidin-4-yl]carbamate is used as an intermediate in the synthesis of more complex molecules.

Biology

In biological research, this compound is used to study enzyme interactions and protein modifications. Its unique structure allows it to act as a probe for investigating biochemical pathways and molecular mechanisms.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It is investigated as a potential drug candidate for treating various diseases, including cancer and neurological disorders .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its stability and reactivity make it suitable for large-scale manufacturing processes .

Mechanism of Action

The mechanism of action of tert-Butyl N-[1-(N-aminocarbamimidoyl)piperidin-4-yl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[1-(N-aminocarbamimidoyl)piperidin-4-yl]carbamate is unique due to its combination of piperidine and carbamimidoyl groups, which confer specific reactivity and stability. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring precise control over chemical reactions .

Properties

Molecular Formula

C11H23N5O2

Molecular Weight

257.33 g/mol

IUPAC Name

tert-butyl N-[1-[(E)-C-aminocarbonohydrazonoyl]piperidin-4-yl]carbamate

InChI

InChI=1S/C11H23N5O2/c1-11(2,3)18-10(17)14-8-4-6-16(7-5-8)9(12)15-13/h8H,4-7,13H2,1-3H3,(H2,12,15)(H,14,17)

InChI Key

PVAWBVCCWGOYGE-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)/C(=N/N)/N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=NN)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.